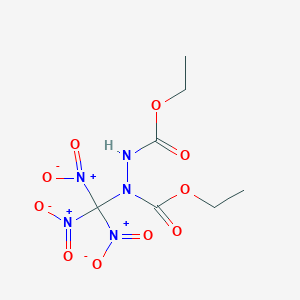
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a chemical compound with a complex structure that includes both hydrazine and trinitromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with trinitromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile. The reaction is usually monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors might be employed to ensure consistent production and quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trinitromethyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl azodicarboxylate: This compound is similar in structure but contains an azo group instead of a hydrazine moiety.
Diethyl hydrazine-1,2-dicarboxylate: This compound lacks the trinitromethyl group but shares the hydrazine and diethyl ester functionalities.
Uniqueness
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the presence of both the trinitromethyl and hydrazine groups
Properties
CAS No. |
58300-48-4 |
|---|---|
Molecular Formula |
C7H11N5O10 |
Molecular Weight |
325.19 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C7H11N5O10/c1-3-21-5(13)8-9(6(14)22-4-2)7(10(15)16,11(17)18)12(19)20/h3-4H2,1-2H3,(H,8,13) |
InChI Key |
VRRLLPQWHCAYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(=O)OCC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


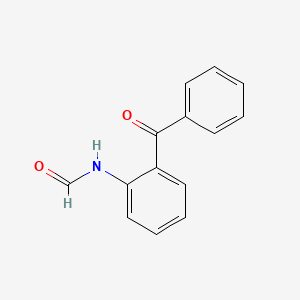

![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
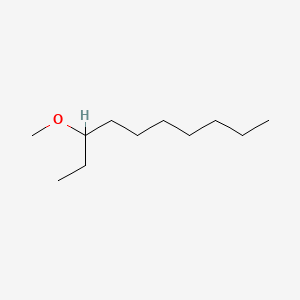
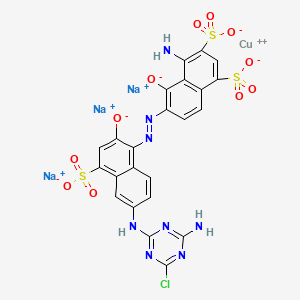
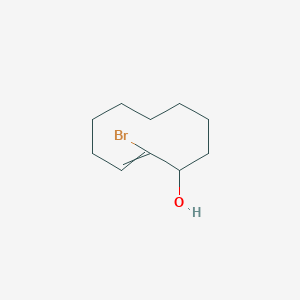

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
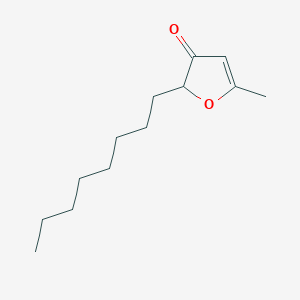
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
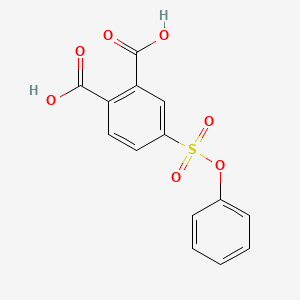
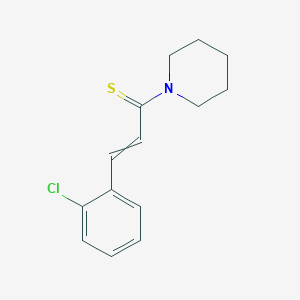
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
